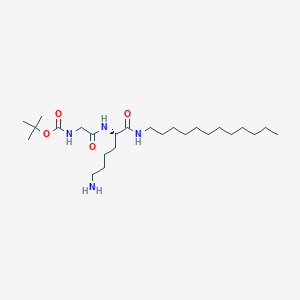

![molecular formula C14H9ClF3NO3 B12578958 5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide CAS No. 634185-96-9](/img/structure/B12578958.png)

5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5-Chloro-2-hydroxy-N-[3-(trifluorométhoxy)phényl]benzamide est un composé chimique de formule moléculaire C14H9ClF3NO2. Il est connu pour ses caractéristiques structurales uniques, notamment un groupe trifluorométhoxy, qui lui confère des propriétés chimiques distinctes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 5-Chloro-2-hydroxy-N-[3-(trifluorométhoxy)phényl]benzamide implique généralement la réaction de l'acide 5-chloro-2-hydroxybenzoïque avec la 3-(trifluorométhoxy)aniline. La réaction est réalisée en présence d'un agent de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans un solvant approprié tel que le dichlorométhane. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, suivi d'une purification par recristallisation ou chromatographie pour obtenir le produit désiré .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, peut améliorer encore la capacité de mise à l'échelle du procédé.

Analyse Des Réactions Chimiques

Types de réactions

Le 5-Chloro-2-hydroxy-N-[3-(trifluorométhoxy)phényl]benzamide subit diverses réactions chimiques, notamment:

Oxydation: Le groupe hydroxyle peut être oxydé pour former un dérivé cétone ou aldéhyde.

Réduction: Le groupe nitro, s'il est présent, peut être réduit en amine.

Substitution: L'atome de chlore peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols.

Réactifs et conditions courantes

Oxydation: Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.

Réduction: Réactifs comme l'hydrogène gazeux (H2) avec un catalyseur au palladium (Pd/C) ou le borohydrure de sodium (NaBH4).

Substitution: Nucléophiles comme l'ammoniac (NH3) ou la thiourée (NH2CSNH2) en présence d'une base telle que l'hydroxyde de sodium (NaOH).

Principaux produits formés

Oxydation: Formation de 5-chloro-2-oxo-N-[3-(trifluorométhoxy)phényl]benzamide.

Réduction: Formation de 5-chloro-2-hydroxy-N-[3-(trifluorométhoxy)phényl]benzylamine.

Substitution: Formation de 5-amino-2-hydroxy-N-[3-(trifluorométhoxy)phényl]benzamide.

4. Applications de la recherche scientifique

Le 5-Chloro-2-hydroxy-N-[3-(trifluorométhoxy)phényl]benzamide a un large éventail d'applications dans la recherche scientifique:

Biologie: Investigé pour son potentiel comme inhibiteur enzymatique ou comme ligand dans des essais biochimiques.

Industrie: Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles qu'une stabilité thermique améliorée ou une résistance à la dégradation.

5. Mécanisme d'action

Le mécanisme d'action du 5-Chloro-2-hydroxy-N-[3-(trifluorométhoxy)phényl]benzamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhoxy améliore son affinité de liaison à certaines enzymes ou récepteurs, conduisant à l'inhibition ou à la modulation de leur activité. Les voies moléculaires et les cibles exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.

Applications De Recherche Scientifique

5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide has a wide range of applications in scientific research:

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mécanisme D'action

The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Composés similaires

5-Chloro-2-hydroxy-N-[3-(trifluorométhyl)phényl]benzamide: Structure similaire mais avec un groupe trifluorométhyle au lieu d'un groupe trifluorométhoxy.

2-Chloro-5-(trifluorométhyl)pyridine: Contient un groupe trifluorométhyle et un cycle pyridine.

Unicité

La présence du groupe trifluorométhoxy dans le 5-Chloro-2-hydroxy-N-[3-(trifluorométhoxy)phényl]benzamide confère des propriétés chimiques uniques, telles qu'une lipophilie accrue et une stabilité métabolique, qui peuvent améliorer ses performances dans diverses applications par rapport à des composés similaires.

Propriétés

Numéro CAS |

634185-96-9 |

|---|---|

Formule moléculaire |

C14H9ClF3NO3 |

Poids moléculaire |

331.67 g/mol |

Nom IUPAC |

5-chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide |

InChI |

InChI=1S/C14H9ClF3NO3/c15-8-4-5-12(20)11(6-8)13(21)19-9-2-1-3-10(7-9)22-14(16,17)18/h1-7,20H,(H,19,21) |

Clé InChI |

QZXQDRKYQJBUBK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)C2=C(C=CC(=C2)Cl)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12578876.png)

![(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578878.png)

![Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate](/img/structure/B12578915.png)

![N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide](/img/structure/B12578922.png)

![2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B12578930.png)